molecular formula C7H5BrClNO B2953668 1-(2-Bromo-4-chloropyridin-3-yl)ethanone CAS No. 1956319-11-1

1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Cat. No.: B2953668
CAS No.: 1956319-11-1
M. Wt: 234.48
InChI Key: DALJXPDUXOOGAV-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chloropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H5BrClNO. It has a molecular weight of 234.48 . This compound is also known by its IUPAC name, 2-bromo-1-(2-chloro-4-pyridinyl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.647±0.06 g/cm3 and a predicted boiling point of 284.9±40.0 °C . Unfortunately, the melting point is not available .

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

  • Research on enaminones, related to 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, demonstrates the significance of hydrogen-bonding patterns. These patterns, such as bifurcated intra- and intermolecular hydrogen bonding, play a critical role in the stability of crystal structures (Balderson et al., 2007).

Catalytic Behavior in Ethylene Reactivity

  • The compound was utilized in synthesizing NNN tridentate ligands for catalytic applications. Its coordination with iron(II) and cobalt(II) dichloride showed promising results in ethylene reactivity, indicating its potential in catalysis and polymerization (Sun et al., 2007).

Synthesis Processes

  • The synthesis process of this compound using readily available reagents and straightforward procedures highlights its accessibility for scientific research (Jin, 2015).

Carbonylation of Aryl Halides

  • The compound's relevance in carbonylation reactions of aryl halides under pressure showcases its utility in organic synthesis, especially in the creation of esters and other compounds (Blaser et al., 2003).

Biological Activities

  • It has been used in the synthesis of various derivatives, displaying significant biological activities, such as immunosuppression and cytotoxicity against cancer cells. This indicates its potential in pharmacological and medicinal research (Abdel‐Aziz et al., 2011).

Antiangiogenic and Growth Inhibitory Effects

  • Novel curcumin analogues synthesized using this compound demonstrated antiangiogenic and tumor growth inhibitory effects, suggesting its role in cancer research (Chandru et al., 2008).

Safety and Hazards

The safety information for “1-(2-Bromo-4-chloropyridin-3-yl)ethanone” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care and use appropriate personal protective equipment.

Properties

IUPAC Name

1-(2-bromo-4-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALJXPDUXOOGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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